2-Cyclopropyl-6-methylaniline hydrochloride
Description
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
2-cyclopropyl-6-methylaniline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-3-2-4-9(10(7)11)8-5-6-8;/h2-4,8H,5-6,11H2,1H3;1H |
InChI Key |
XHUKNNLGZORRSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Cyclopropyl-6-methylaniline Hydrochloride
General Synthetic Strategy
The synthesis of 2-Cyclopropyl-6-methylaniline hydrochloride typically involves the reductive amination of appropriately substituted nitroaromatic precursors or halogenated aromatic esters, followed by isolation as the hydrochloride salt. The key steps include:
- Formation of the cyclopropylmethylamine moiety via reductive amination or nucleophilic substitution.
- Reduction of nitro groups to amines.
- Salt formation with hydrochloric acid to yield the hydrochloride.
Representative Synthetic Routes
Reductive Amination of Nitro-Substituted Aromatic Esters
A patented method describes the preparation of N-cyclopropylmethylaniline derivatives through hydrogenation of nitro-substituted aromatic esters with cyclopropylcarbaldehyde under catalytic hydrogenation conditions (platinum on carbon catalyst) in alcoholic solvents such as methanol, ethanol, or ethyl acetate. The reaction parameters vary with the ester substituent and include:
| Parameter | Methanol System | Ethanol System | Ethyl Acetate System |
|---|---|---|---|
| Substrate | 3-nitro-2-fluoro-methyl benzoate | 3-nitro-2-fluoro-ethyl benzoate | 3-nitro-2-fluoro-propyl benzoate |
| Catalyst | 5% Pt/C (0.2 g) | 5% Pt/C (0.42 g) | 5% Pt/C (0.91 g) |
| Cyclopropylcarbaldehyde (mol equiv) | 1.2 equiv | 1.4 equiv | 1.6 equiv |
| Pressure | 1.0 MPa | 2.0 MPa | 3.0 MPa |
| Temperature | 40 °C | 60 °C | 100 °C |
| Reaction Time | 12 h | 14 h | 16 h |
| Yield (%) | 95.4% | 93.2% | 94.2% |
| Purity (%) | 98.5% | 98.0% | 97.5% |
After hydrogenation, the product is filtered, washed, concentrated, and dried to yield high-purity N-cyclopropylmethylaniline derivatives.
N-Alkylation and Subsequent Reduction
Another synthetic approach involves:
- N-alkylation of 2-methylaniline derivatives with cyclopropylmethyl halides under basic conditions.
- Reduction of nitro groups via catalytic hydrogenation or chemical reducing agents.
- Purification by column chromatography or preparative HPLC.
- Formation of the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
Salt Formation: Hydrochloride Preparation
The free base 2-Cyclopropyl-6-methylaniline is converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through a solution of the amine in anhydrous ether or by addition of hydrochloric acid in a suitable solvent, followed by crystallization. This step improves the compound’s stability and handling properties.
Analytical Data and Characterization
Spectroscopic and Chromatographic Data
| Technique | Observed Data/Values | Notes |
|---|---|---|
| LC/MS | [M+1] m/z = 148 (corresponding to C10H14N) | Confirms molecular ion peak |
| NMR (1H, 400 MHz) | Aromatic protons, methyl group, cyclopropyl signals | Consistent with structure |
| HPLC Purity | >95% | Reverse phase LC/MS used for purity |
| Melting Point | Typically reported between 120-130 °C (hydrochloride) | Confirms salt formation |
These data confirm the successful synthesis and purity of 2-Cyclopropyl-6-methylaniline hydrochloride.
Research Outcomes and Optimization
- The catalytic hydrogenation method using platinum carbon catalyst demonstrates high yields (above 90%) and purity (>97%), with scalable reaction conditions suitable for industrial production.
- The choice of solvent and reaction parameters (temperature, pressure) significantly influences yield and impurity profile.
- Reductive amination with cyclopropylcarbaldehyde is efficient and avoids excessive side reactions, simplifying post-reaction purification.
- N-Alkylation routes require careful control of stoichiometry and reaction time to minimize regioisomer formation and side products.
- Formation of the hydrochloride salt enhances compound stability, facilitating storage and handling for downstream applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 3-nitro-2-fluoro-methyl benzoate, cyclopropylcarbaldehyde, Pt/C catalyst | 1.0–3.0 MPa, 40–100 °C, 12–16 h | 93–95 | 97–98 | High yield, scalable, clean reaction |
| N-Alkylation + Reduction | 2-methylaniline, cyclopropylmethyl halide, reducing agent | Base, 70 °C, 18 h (alkylation); H2, Pt/C (reduction) | 60–80 | >95 | Requires purification, regioisomer control |
| Hydrochloride Salt Formation | Free base amine, HCl gas or acid | Room temp, ether or organic solvent | Quantitative | N/A | Improves stability and handling |
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it to cyclopropyl-6-methylaniline.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-6-methylquinone, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-Cyclopropyl-6-methylaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methylaniline hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The compound is compared to other aromatic amine hydrochlorides, focusing on substituents, molecular formulas, and applications.
Table 1: Structural and Molecular Comparison
*Note: The reported formula (C10H14Cl2N4O) in conflicts with expectations for a simple hydrochloride salt (expected: C10H14ClN).
Physicochemical Properties
Reactivity and Stability
- Cyclopropyl Impact : The strained cyclopropane ring may confer unique reactivity (e.g., ring-opening under acidic conditions) compared to methyl or aryl substituents in analogs .
- Hydrochloride Stability : Like memantine HCl and dosulepin HCl , the compound is likely stable in dry conditions but hygroscopic.
Biological Activity
2-Cyclopropyl-6-methylaniline hydrochloride is an organic compound with the molecular formula C10H14ClN, primarily studied for its potential biological activities, including anti-inflammatory and anticancer properties. This compound, a derivative of aniline, features a cyclopropyl group and a methyl group on the benzene ring, which may influence its interaction with biological targets.
The synthesis of 2-cyclopropyl-6-methylaniline hydrochloride typically involves cyclopropylation of 6-methylaniline. Various synthetic routes have been explored, including the use of continuous flow reactors to enhance yield and purity. The final product is often isolated as its hydrochloride salt to improve solubility in aqueous environments, which is advantageous for biological applications.
Anti-Inflammatory Properties
Research indicates that 2-cyclopropyl-6-methylaniline hydrochloride exhibits significant anti-inflammatory activity. It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). For instance, compounds structurally similar to 2-cyclopropyl-6-methylaniline hydrochloride have demonstrated selective COX-2 inhibition with promising selectivity indices compared to COX-1 .
Anticancer Activity
The anticancer potential of this compound has garnered attention in recent studies. It has been found to interact with various cancer cell lines, demonstrating cytotoxic effects. Notably, the compound has shown promising IC50 values against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
The mechanism by which 2-cyclopropyl-6-methylaniline hydrochloride exerts its biological effects likely involves the modulation of specific molecular targets within cellular pathways. This includes the inhibition of enzymes or receptors that play crucial roles in inflammation and cancer progression. Molecular docking studies suggest that this compound can effectively bind to target proteins, influencing their activity and potentially leading to therapeutic effects .
Comparative Analysis
To better understand the unique properties of 2-cyclopropyl-6-methylaniline hydrochloride, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Cyclopropyl-4-methylaniline | C10H13N | Different substitution pattern on benzene |
| 2-Cyclopropyl-6-chloroaniline | C10H12ClN | Chlorine substituent affects reactivity |
| N-Cyclopropyl-2-ethyl-6-methylaniline | C12H17N | Longer carbon chain with ethyl group |
This table highlights how the specific substitution pattern in 2-cyclopropyl-6-methylaniline hydrochloride contributes to its distinct biological activity profile compared to other similar compounds.
Case Studies
Several studies have investigated the biological activity of 2-cyclopropyl-6-methylaniline hydrochloride:
- Study on Anti-inflammatory Effects : A recent study evaluated the compound's ability to inhibit COX enzymes in vitro, revealing an IC50 value significantly lower than traditional anti-inflammatory drugs, suggesting a potential for development as a therapeutic agent for inflammatory diseases .
- Anticancer Evaluation : Another investigation focused on the cytotoxicity of this compound against various cancer cell lines. Results indicated that it induced apoptosis in MCF-7 cells through caspase activation, positioning it as a candidate for further anticancer drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclopropyl-6-methylaniline hydrochloride, and how can reaction conditions be optimized?
- The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution on pre-functionalized aromatic amines. Key steps include:
- Amination : Coupling 2-cyclopropyl-6-methylaniline with HCl under inert conditions (N₂ atmosphere) to minimize oxidation .
- pH control : Maintain acidic conditions (pH 4–5) during salt formation to enhance yield and crystallinity .
- Temperature : Reaction temperatures between 0–5°C reduce side-product formation during cyclopropane ring synthesis .
Q. How should researchers characterize the structural integrity of 2-cyclopropyl-6-methylaniline hydrochloride?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm cyclopropane ring protons (δ 0.8–1.2 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm). Compare with reference spectra from PubChem or in-house databases .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₁₄ClN) and detects isotopic patterns .
Q. What are the critical stability parameters for storing 2-cyclopropyl-6-methylaniline hydrochloride?
- Storage conditions : Store in airtight containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation .
- Light sensitivity : Protect from UV exposure to avoid photooxidation of the cyclopropane moiety .
Q. How can aqueous solubility challenges be addressed for in vitro assays?
- Co-solvents : Use DMSO (≤5% v/v) for initial stock solutions, followed by dilution in PBS (pH 7.4).
- Surfactants : Add Tween-80 (0.1%) to improve dispersion in aqueous media .
Advanced Research Questions
Q. What advanced chromatographic methods are suitable for quantifying trace impurities in 2-cyclopropyl-6-methylaniline hydrochloride?
- HPLC-DAD/ELSD : Utilize a C18 column with a gradient elution (acetonitrile/0.1% TFA in water) to separate impurities like unreacted aniline derivatives. Detect at 254 nm .
- LC-MS/MS : Identify low-abundance impurities (e.g., methylated byproducts) via fragmentation patterns and collision-induced dissociation (CID) .
Q. How can computational modeling predict the reactivity of the cyclopropane ring in drug design?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess strain energy (~27 kcal/mol for cyclopropane) and predict ring-opening reactions under nucleophilic conditions .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to evaluate steric compatibility of the cyclopropane group .
Q. What strategies mitigate degradation during long-term kinetic studies?
- Stabilizers : Add antioxidants like BHT (0.01% w/v) to prevent radical-mediated degradation .
- Real-time monitoring : Use in-situ FTIR to track amine deprotonation or cyclopropane ring cleavage .
Q. How do structural modifications (e.g., halogenation) alter the compound’s pharmacological profile?
- SAR studies : Replace the methyl group with halogens (e.g., Cl at position 6) and assess changes in logP (HPLC-derived) and receptor binding affinity (SPR assays) .
- Metabolic stability : Compare microsomal half-life (t₁/₂) of derivatives using liver microsome incubations .
Methodological Tables
Key Notes
- Advanced questions emphasize mechanistic insights (e.g., DFT for reactivity) and cutting-edge techniques (LC-MS/MS for impurities).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
